molecular formula C24H18ClNO2 B4896990 N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide

N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide

Cat. No. B4896990
M. Wt: 387.9 g/mol
InChI Key: BNRCZVOWWUGACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide, also known as AH7614, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and exhibits a unique mechanism of action that makes it a promising candidate for drug development.

Mechanism of Action

N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide exerts its pharmacological effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also highly selective in its pharmacological effects, which reduces the risk of off-target effects. However, this compound has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases. Another potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, further research is needed to optimize the pharmacological properties of this compound, such as its solubility and bioavailability, to improve its therapeutic potential.

Synthesis Methods

The synthesis of N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-hydroxy-1-naphthaldehyde in the presence of a base to form the corresponding benzaldehyde. The benzaldehyde is then reacted with N-(2-hydroxyethyl)aniline in the presence of a catalyst to yield this compound.

Scientific Research Applications

N-[(2-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-[(2-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO2/c25-20-13-7-6-12-19(20)23(26-24(28)17-9-2-1-3-10-17)22-18-11-5-4-8-16(18)14-15-21(22)27/h1-15,23,27H,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRCZVOWWUGACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2Cl)C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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